Deacetylanguidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

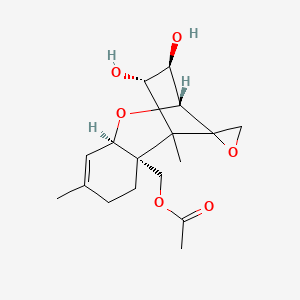

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24O6 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[(2R,7R,9R,10R,11S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15?,16-,17?/m1/s1 |

InChI Key |

IRXDUBNENLKYTC-DIRMQTSCSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Origin of Product |

United States |

Origin and Classification Within Natural Products Research

Natural Product Isolation and Characterization Studies

The isolation of deacetylanguidin is a critical first step in its scientific study. Researchers have successfully isolated this compound from various fungal sources for detailed characterization. knowthecause.com The process typically involves culturing the producing organism, followed by extraction and purification of its metabolic products. Through techniques such as chromatography and spectroscopy, the precise chemical structure of this compound has been elucidated. It is also known by several synonyms, including 15-Acetoxyscirpenol, 15-Monoacetoxyscirpenol, and 4-Deacetylanguidin. fermentek.comt3db.ca

Classification within Trichothecene (B1219388) Mycotoxins

This compound belongs to the trichothecene family of mycotoxins. knowthecause.comfermentek.com Trichothecenes are a large group of chemically related sesquiterpenoid metabolites produced by various fungi. t3db.cawikipedia.org They are characterized by a common tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) core structure. t3db.ca The trichothecene family is further divided into types based on their chemical structure. This compound is classified as a Type A trichothecene, which is characterized by the presence of a functional group other than a ketone at the C8 position of the trichothecene nucleus. wikipedia.org

Producing Organisms: Fungal Genera and Species

The production of this compound is attributed to several species of filamentous fungi, primarily within the Fusarium genus. cfmot.demicrobenotes.com These fungi are known contaminants of agricultural commodities, particularly cereal grains. microbenotes.com

Specific species of Fusarium have been identified as producers of this compound. Notably, Fusarium roseum and Fusarium culmorum are recognized for their ability to synthesize this mycotoxin. knowthecause.comt3db.ca Fusarium species are widespread in soil and are known plant pathogens, causing a variety of diseases in crops. microbenotes.com Their production of mycotoxins like this compound can occur both in the field and during storage.

Calonectria nivalis is another fungal species that has been identified as a producer of this compound. knowthecause.com This finding expands the known range of fungi capable of synthesizing this particular trichothecene.

While Fusarium and Calonectria are primary examples, research into microbial sources of natural products is ongoing. mdpi.com The broader group of fungi that produce trichothecenes also includes genera such as Myrothecium, Trichoderma, and Stachybotrys, among others. wikipedia.org Continued investigation into the metabolic capabilities of various microorganisms may reveal additional producers of this compound.

Biosynthetic Pathways and Genetic Regulation

Elucidation of Biosynthetic Precursors and Intermediates

The journey to Deacetylanguidin begins with the primary metabolite, farnesyl pyrophosphate (FPP). FPP serves as the universal precursor for the biosynthesis of all sesquiterpenoids, including the trichothecenes. The initial committed step in the pathway is the cyclization of FPP to form the parent trichothecene (B1219388) hydrocarbon, trichodiene (B1200196).

Following the formation of trichodiene, a series of oxygenation reactions occur, leading to the formation of key intermediates. One of the early and crucial intermediates is isotrichodiol. This is subsequently converted to isotrichodermol, which represents the basic trichothecene skeleton. Further enzymatic modifications of isotrichodermol lead to a variety of trichothecenes, including this compound. The pathway to this compound specifically involves intermediates that are hydroxylated at the C-15 position.

| Precursor/Intermediate | Description |

| Farnesyl Pyrophosphate (FPP) | A C15 isoprenoid pyrophosphate that is the universal precursor for sesquiterpene biosynthesis. |

| Trichodiene | The first cyclic intermediate specific to the trichothecene biosynthetic pathway. |

| Isotrichodiol | An early oxygenated intermediate formed from trichodiene. |

| Isotrichodermol | The core trichothecene structure, formed from the cyclization of isotrichodiol. |

Enzymatic Transformations in the Biosynthetic Route

The conversion of precursors and intermediates into this compound is catalyzed by a series of specialized enzymes. Each enzyme plays a critical role in a specific step of the pathway, from the initial cyclization to the final tailoring reactions.

The key enzymatic transformations include:

Cyclization: The enzyme trichodiene synthase, encoded by the Tri5 gene, catalyzes the cyclization of farnesyl pyrophosphate to trichodiene. This is the first committed step in the biosynthesis of all trichothecenes.

Oxygenation: A series of cytochrome P450 monooxygenases are responsible for the multiple oxygenation steps that decorate the trichothecene core. The Tri4 gene encodes an enzyme that catalyzes the initial oxygenations of trichodiene, leading to the formation of isotrichodiol. Other cytochrome P450 monooxygenases, such as those encoded by Tri11 and Tri13, are involved in further hydroxylations at various positions on the trichothecene skeleton. The hydroxylation at the C-15 position, a key feature of this compound, is also carried out by a specific cytochrome P450 enzyme.

Acetylation and Deacetylation: The addition and removal of acetyl groups are crucial tailoring steps in the biosynthesis of many trichothecenes. While some trichothecenes are acetylated, this compound, as its name suggests, is the deacetylated form of anguine. This deacetylation is presumed to be an enzymatic process, although the specific deacetylase responsible is yet to be fully characterized.

| Enzyme | Gene | Function |

| Trichodiene Synthase | Tri5 | Catalyzes the cyclization of farnesyl pyrophosphate to trichodiene. |

| Cytochrome P450 Monooxygenase | Tri4 | Catalyzes the initial oxygenation of trichodiene. |

| Cytochrome P450 Monooxygenases | Tri11, Tri13, etc. | Catalyze further hydroxylations at various positions of the trichothecene core. |

| Deacetylase (putative) | - | Removes the acetyl group from the C-4 position of anguine to form this compound. |

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for this compound biosynthesis are typically found clustered together on the fungal chromosome. This organization, known as a biosynthetic gene cluster (BGC), facilitates the coordinated regulation of the entire pathway. In Fusarium species, the trichothecene biosynthetic genes are referred to as Tri genes.

The core of the trichothecene BGC includes the genes for the key enzymes such as Tri5 (trichodiene synthase) and Tri4 (cytochrome P450 monooxygenase). In addition to the core biosynthetic genes, the cluster also contains regulatory genes, such as Tri6 and Tri10, which control the expression of the other Tri genes. The specific composition and organization of the Tri gene cluster can vary between different Fusarium species, leading to the production of different types of trichothecenes. The presence of specific hydroxylase and acetyltransferase genes within the cluster determines the final structure of the mycotoxin produced.

Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The expression of the Tri genes is controlled by a complex network of regulatory factors that respond to various environmental and developmental cues.

Two key transcriptional regulators encoded within the Tri gene cluster are Tri6 and Tri10.

Tri6: This is a zinc finger transcription factor that acts as a positive regulator of most of the other Tri genes. It binds to specific promoter regions of the biosynthetic genes, activating their transcription.

Tri10: The exact function of Tri10 is still being elucidated, but it is also known to be a positive regulator of trichothecene biosynthesis.

The expression of these regulatory genes, and consequently the entire biosynthetic pathway, is influenced by a variety of factors, including nutrient availability (e.g., nitrogen and carbon sources), pH, temperature, and the presence of specific plant-derived compounds. This complex regulatory network ensures that the fungus produces this compound under conditions where it may provide a competitive advantage, such as during plant infection.

Metabolic Engineering Approaches for Production or Analog Generation

The elucidation of the this compound biosynthetic pathway and its genetic regulation opens up possibilities for metabolic engineering. By manipulating the genes involved in the pathway, it is possible to alter the production of this compound or to generate novel analogs with potentially different biological activities.

Potential metabolic engineering strategies include:

Overexpression of regulatory genes: Overexpressing positive regulators like Tri6 could lead to increased transcription of the entire biosynthetic pathway and, consequently, higher yields of this compound.

Gene knockout: Deleting specific genes in the pathway can lead to the accumulation of intermediates or the production of novel analogs. For example, knocking out the gene responsible for a specific hydroxylation step could result in a trichothecene with a different substitution pattern.

Heterologous expression: Introducing genes from other organisms or synthetic genes into the Fusarium host could lead to the production of novel "unnatural" natural products. For instance, expressing a different acyltransferase could lead to the production of new esterified derivatives of this compound.

While significant progress has been made in the metabolic engineering of Fusarium for the production of other metabolites, specific applications aimed at this compound are still in the early stages of exploration. However, the foundational knowledge of its biosynthesis provides a strong platform for future research in this area.

Mechanism of Action at the Cellular and Molecular Level

Modulation of Intracellular Signaling Pathways

Deacetylanguidin has been shown to influence several key intracellular signaling pathways that are critical for cell fate decisions.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. nih.govyoutube.com It is activated by numerous growth factors and hormones. wikipedia.orgreactome.org The pathway's central components and their functions are outlined below.

Key Components of the PI3K/AKT/mTOR Pathway

| Component | Function |

|---|---|

| PI3K (Phosphoinositide 3-kinase) | A family of lipid kinases that, upon activation, phosphorylate membrane lipids to generate second messengers like PIP3. reactome.orgnih.gov |

| AKT (Protein Kinase B) | A serine/threonine kinase that is recruited to the membrane by PIP3 and activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets. reactome.orgfermentek.com |

| mTOR (mammalian Target of Rapamycin) | A kinase that exists in two complexes, mTORC1 and mTORC2. It acts downstream of AKT to control processes like protein synthesis and cell growth. nih.gov |

| PTEN (Phosphatase and Tensin Homolog) | A tumor suppressor that acts as a negative regulator of the pathway by dephosphorylating PIP3, thus antagonizing PI3K activity. reactome.orgfermentek.com |

This compound has been identified as an inhibitor of the PI3K/AKT/mTOR signaling pathway. nih.gov By suppressing this pro-survival cascade, the compound can shift the cellular balance towards apoptosis. The inhibition of this pathway is a significant contributor to the compound's effects on cell cycle and survival.

Currently, there is insufficient scientific literature to definitively establish a direct inhibitory effect of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. While STAT3 is a critical pathway in cell signaling, its direct modulation by this compound has not been documented in the reviewed sources. nih.govglpbio.com

This compound is a known inducer of apoptosis, primarily through the activation of the intrinsic, or mitochondrial, apoptosis pathway. nih.govglpbio.com This pathway is a tightly regulated process that culminates in cell death in response to cellular stress. reactome.org

The activation of this pathway by this compound involves a series of orchestrated molecular events:

Mitochondrial Outer Membrane Permeabilization (MOMP): The compound induces stress signals that lead to the permeabilization of the outer mitochondrial membrane.

Cytochrome c Release: Following MOMP, pro-apoptotic proteins are released from the mitochondrial intermembrane space into the cytosol. A key protein released is Cytochrome c. nih.govcfmot.de

Apoptosome Formation: In the cytosol, Cytochrome c binds to the Apoptotic Protease Activating Factor-1 (APAF-1). This binding, in the presence of dATP, triggers the assembly of a large protein complex known as the apoptosome. cfmot.de

Caspase Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 then proceeds to cleave and activate executioner caspases, such as Caspase-3. cfmot.de This leads to the systematic dismantling of the cell. This compound is listed as a compound related to caspase activity. cfmot.de

Key Proteins in the Mitochondrial Apoptosis Pathway

| Protein | Role in Apoptosis |

|---|---|

| Cytochrome c | Released from mitochondria; binds to APAF-1 to initiate apoptosome formation. cfmot.de |

| APAF-1 | Adaptor protein that, upon binding Cytochrome c, oligomerizes to form the apoptosome. cfmot.de |

| Caspase-9 | Initiator caspase recruited and activated by the apoptosome. |

| Caspase-3 | Executioner caspase activated by Caspase-9; cleaves key cellular substrates to carry out apoptosis. |

In addition to the pathways mentioned above, this compound's activity is linked to the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This connection is part of a phenomenon known as the "ribotoxic stress response," which is triggered by ribosome-inactivating toxins. nih.gov The MAPK family includes three major kinase cascades: ERKs (extracellular signal-regulated kinases), JNKs (c-Jun N-terminal kinases), and p38 MAPKs. wikipedia.orglibretexts.org These pathways are activated by various extracellular stimuli and cellular stress, and they regulate a wide array of cellular activities, including proliferation, differentiation, and apoptosis. basicmedicalkey.com The binding of trichothecenes to the ribosome is thought to activate these downstream signaling proteins. nih.gov

Interactions with Cellular Components and Macromolecules

This compound's mechanisms of action are rooted in its direct interactions with fundamental cellular machinery.

The primary molecular target of this compound and other trichothecenes is the ribosome, the cellular machinery responsible for protein synthesis. nih.govnih.gov

Inhibition of Protein Synthesis: this compound inhibits protein synthesis by binding to the 60S subunit of the eukaryotic ribosome. nih.gov This binding event interferes with the peptidyl transferase center, disrupting the elongation step of translation. By preventing the formation of peptide bonds, the compound effectively halts the production of new proteins. picmonic.com This arrest of protein synthesis is a major source of cellular stress and a primary trigger for the subsequent activation of stress-related signaling pathways like MAPK and apoptosis. nih.gov

This mechanism of action is characteristic of a class of agents known as protein synthesis inhibitors. slideshare.net The specific interaction with the ribosome underscores this compound's potent cytotoxic effects.

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-Deacetylanguidin |

| This compound |

| 15-acetoxy Scirpenol |

| AKT |

| APAF-1 |

| Caspase-3 |

| Caspase-9 |

| Cytochrome c |

| ERK |

| JNK |

| mTOR |

| p38 |

| PI3K |

| PTEN |

Enzyme Inhibition Profiles (e.g., Caspases, Proteases, Protein Kinases)

The cellular response to this compound involves the modulation of several key enzyme families.

Caspases: The induction of apoptosis by this compound is mediated by the activation of caspases, a family of cysteine proteases that are central executioners of programmed cell death. nih.govglpbio.com Upon activation, initiator caspases proteolytically cleave and activate downstream effector caspases, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov The activation of caspase-3 and caspase-9 has been observed in response to compounds that, like this compound, induce apoptosis. glpbio.com

Proteases: Beyond caspases, other proteases are also involved in the cellular response to this compound. The execution of apoptosis involves the cleavage of various cellular proteins by activated caspases. nih.gov

Protein Kinases: As mentioned, a primary effect of this compound-induced ribotoxic stress is the activation of protein kinases, specifically the MAPKs. researchgate.netwhiterose.ac.uk This family includes p38, JNK, and extracellular signal-regulated kinases (ERKs). koreamed.orgnih.gov The activation of these kinases is a crucial step in the signaling cascade that leads to downstream cellular effects. inria.frmdpi.com Conversely, some protein kinases can be substrates for caspases during apoptosis, creating a complex interplay between these two enzyme families. nih.govuwo.ca For instance, protein kinase C-related kinase 2 (PRK2) is cleaved by caspase-3 during apoptosis. nih.gov

The table below summarizes the key enzymes affected by this compound and their roles in the cellular response.

| Enzyme Family | Specific Enzymes | Role in this compound's Mechanism of Action |

| Caspases | Caspase-3, Caspase-9 | Execution of apoptosis. nih.govglpbio.com |

| Proteases | Various | Degradation of cellular components during apoptosis. nih.gov |

| Protein Kinases | p38, JNK, ERK (MAPKs) | Activated by ribotoxic stress, mediate downstream signaling for inflammation and apoptosis. researchgate.netkoreamed.orgwhiterose.ac.uknih.gov |

Effects on Gene Expression and Cellular Processes

This compound significantly alters gene expression, a consequence of the activation of signaling pathways like the MAPK cascade. nih.gov The activation of transcription factors by MAPKs leads to changes in the expression of genes involved in various cellular processes. researchgate.net

Gene Expression: The regulation of gene expression is a fundamental process by which cells control their structure and function. wikipedia.org this compound-induced signaling can lead to both the turning on and turning off of specific genes. cdc.govwikipedia.org This altered gene expression profile is a key determinant of the ultimate cellular response. For example, the expression of pro-inflammatory genes can be induced. researchgate.net

Cellular Processes Affected:

Protein Synthesis: The primary and most direct effect is the inhibition of protein synthesis. glpbio.comsigmaaldrich.comwikipedia.org

Cell Cycle: this compound can cause cell cycle arrest, preventing cells from progressing through the division cycle. nih.govfrontiersin.org

Inflammation: The activation of MAPKs can lead to the production of pro-inflammatory cytokines. koreamed.org

Apoptosis: As a result of overwhelming cellular stress, genes that regulate programmed cell death are activated. nih.govwikipedia.org

The table below details the cellular processes impacted by this compound.

| Cellular Process | Description of Effect |

| Protein Synthesis | Inhibited at the elongation step. researchgate.net |

| Cell Cycle Progression | Arrested, preventing cell division. nih.govfrontiersin.org |

| Inflammation | Pro-inflammatory gene expression is induced. researchgate.net |

| Apoptosis | Induced as a result of cellular stress. nih.govwikipedia.org |

Cellular Uptake Mechanisms and Intracellular Fate

The precise mechanisms of this compound's cellular uptake have not been extensively detailed in the provided search results. However, based on the general principles of how small molecules enter cells, it is likely that this compound, being a relatively small and lipophilic molecule, can diffuse across the cell membrane. numberanalytics.comnih.gov The rapid onset of its effects, such as the inhibition of protein synthesis, suggests an efficient entry into the cell. researchgate.net

Once inside the cell, this compound's primary fate is to interact with its molecular target, the ribosome. researchgate.net The binding to the 60S ribosomal subunit is a key event that initiates the cascade of cellular responses. researchgate.net The subsequent intracellular trafficking and metabolism of this compound are not fully elucidated in the provided information. However, after uptake, nanoparticles, for example, are often trafficked through endosomes and lysosomes. numberanalytics.comnih.govnih.govrsc.org

Cellular Phenotypic Responses (e.g., Induction of Apoptosis, Cell Growth Inhibition)

The cellular and molecular events triggered by this compound culminate in distinct phenotypic responses.

Induction of Apoptosis: One of the most significant cellular responses to this compound is the induction of apoptosis, or programmed cell death. glpbio.comglpbio.comnih.govwikipedia.org This is a highly regulated process that allows for the removal of damaged or stressed cells without inducing an inflammatory response in the surrounding tissue. wikipedia.org The activation of caspases, as discussed earlier, is the central mechanism driving apoptosis in response to this compound. nih.govglpbio.com The apoptotic phenotype is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. wikipedia.org

Cell Growth Inhibition: this compound is a potent inhibitor of cell growth. glpbio.com This effect is a direct consequence of its ability to inhibit protein synthesis and induce cell cycle arrest. researchgate.netnih.govfrontiersin.org By halting the production of essential proteins and preventing cells from dividing, this compound effectively stops cell proliferation. ethz.ch

The table below outlines the primary cellular phenotypic responses to this compound.

| Cellular Phenotype | Description |

| Apoptosis | Induction of programmed cell death mediated by caspases. glpbio.comglpbio.comnih.govwikipedia.org |

| Cell Growth Inhibition | Cessation of cell proliferation due to inhibition of protein synthesis and cell cycle arrest. glpbio.comnih.govfrontiersin.orgethz.ch |

Structure Activity Relationship Sar and Analogue Studies

Principles and Methodologies in SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that aims to elucidate the connection between a molecule's three-dimensional structure and its biological activity. immutoscientific.comoncodesign-services.com The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its interactions with biological systems, such as enzymes and receptors. oncodesign-services.com Consequently, even minor modifications to a molecule's structure can lead to significant changes in its biological effects, including potency, selectivity, and toxicity. oncodesign-services.com

The process of SAR analysis involves systematically modifying a molecule's structure and evaluating the resulting changes in biological activity. immutoscientific.comoncodesign-services.com This allows researchers to identify which parts of the molecule, known as pharmacophores or toxophores, are essential for its activity. Methodologies employed in SAR studies are diverse and can be broadly categorized into experimental and computational approaches.

Experimental methods form the foundation of SAR analysis and involve the synthesis of a series of structurally related compounds (analogues) and their subsequent biological testing. oncodesign-services.com The biological activity of each analogue is measured using various assays, and the data is analyzed to identify structural features that correlate with increased or decreased activity. oncodesign-services.com Key experimental techniques include:

Biological Assays: These are used to measure the biological effect of a compound on a specific target, such as an enzyme, receptor, or whole cell. oncodesign-services.com

Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques provide detailed three-dimensional structural information about the compound and its interaction with its biological target, offering insights into the molecular basis of its activity. mdpi.comnih.gov

Computational methods have become increasingly important in SAR analysis, allowing for the rapid screening of virtual compounds and the prediction of their activities. collaborativedrug.comcreative-proteomics.com These in silico techniques complement experimental approaches and can significantly accelerate the drug discovery and toxicology research process. creative-proteomics.com

Key Structural Motifs for Biological Activity

The biological activity of trichothecenes, the class of mycotoxins to which Deacetylanguidin belongs, is attributed to several key structural features. foodb.ca These motifs are crucial for the molecule's interaction with its biological targets, primarily the ribosome, where it inhibits protein synthesis. mdpi.com

The most critical structural elements for the toxicity of trichothecenes include:

The 12,13-epoxy ring: This strained ring is essential for biological activity. Its opening is believed to be involved in the covalent binding of the toxin to its target. foodb.camdpi.com

The presence of hydroxyl or acetyl groups at specific positions: The number and location of these functional groups on the trichothecene (B1219388) nucleus significantly modulate the compound's toxicity. foodb.ca For instance, the C3-OH group is also involved in the binding process. mdpi.com

The core structure of trichothecenes consists of three fused rings: a cyclohexene (B86901) (A-ring), a tetrahydropyran (B127337) (B-ring), and a cyclopentane (B165970) (C-ring). researchgate.net The specific arrangement of these rings and the attached functional groups create a unique three-dimensional shape that is recognized by the ribosomal target.

Evaluation of this compound Analogues and Derivatives

The study of this compound analogues and derivatives provides valuable insights into its SAR. By comparing the biological activities of structurally similar compounds, researchers can deduce the importance of specific functional groups and structural modifications.

Related Trichothecene Structures (e.g., 15-acetoxyscirpenol, Monoacetoxyscirpenol, 4-Deacetylanguidin)

This compound is closely related to other type A trichothecenes, and its alternative names reflect these relationships. It is also known as 15-Acetoxyscirpenol, Monoacetoxyscirpenol, and 4-Deacetylanguidin. cymitquimica.comfermentek.comknowthecause.com These names highlight the presence of an acetoxy group at the C15 position and hydroxyl groups at the C3 and C4 positions. cymitquimica.com

The evaluation of these related structures reveals the nuanced effects of acetylation on toxicity. For example, the presence of acetyl groups at various positions on the scirpenol backbone can significantly alter the compound's biological activity.

Impact of Specific Functional Groups on Activity

The functional groups attached to the trichothecene skeleton play a pivotal role in determining the molecule's biological properties. frontiersin.orgpressbooks.pub These groups influence factors such as polarity, solubility, and the ability to form hydrogen bonds, all of which affect how the molecule interacts with its biological target. pressbooks.pubfiveable.me

The impact of specific functional groups on the activity of trichothecenes can be summarized as follows:

Hydroxyl Groups (-OH): The presence and position of hydroxyl groups are critical. For instance, the C3-OH group in trichothecenes is directly involved in binding to the ribosome. mdpi.com The polarity imparted by hydroxyl groups can also influence the molecule's solubility and distribution. pressbooks.pub

Acetoxy Groups (-OCOCH3): The acetylation of hydroxyl groups can have a significant impact on toxicity. In some cases, acetylation can increase a compound's lipophilicity, potentially enhancing its ability to cross cell membranes. The presence of an acetoxy group at C15 is a defining feature of this compound. cymitquimica.com

The 12,13-Epoxide Ring: As previously mentioned, this is arguably the most crucial functional group for the toxicity of trichothecenes. Its reactivity is central to the mechanism of action. foodb.camdpi.com

The strategic modification of these functional groups is a key aspect of SAR studies, aiming to understand and potentially modulate the biological activity of this compound and its analogues. frontiersin.org

Computational Approaches to Structure-Activity Relationships

Computational methods have emerged as powerful tools in the study of SAR, offering predictive models that can guide experimental work and provide deeper insights into the molecular basis of activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-proteomics.commedcraveonline.comwikipedia.org The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com

The process of developing a QSAR model involves several key steps:

Data Set Collection: A set of compounds with known biological activities is compiled. nih.gov

Molecular Descriptor Calculation: A large number of numerical descriptors that characterize the physicochemical properties of the molecules (e.g., size, shape, lipophilicity, electronic properties) are calculated. jocpr.comnih.gov

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. jocpr.com

QSAR models have been developed for various trichothecenes to predict their cytotoxicity and phytotoxicity. researchgate.net These models suggest that factors like electronegativity and various topological descriptors are important for the biological activity of these compounds. researchgate.net For this compound, QSAR studies can help to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with potentially interesting biological profiles.

Ligand-Based and Receptor-Based SAR Approaches

The exploration of this compound's structure-activity relationship (SAR) utilizes both ligand-based and receptor-based approaches to understand how its chemical structure correlates with its biological activity. cam.ac.uk These methods are fundamental in medicinal chemistry and toxicology for optimizing lead compounds and predicting the activity of new molecules. cam.ac.ukacs.org

Ligand-Based Approaches

Ligand-based SAR studies focus on the features of a series of molecules to deduce the structural requirements for biological activity. For this compound and other trichothecenes, these studies involve systematically modifying the core structure and observing the resulting changes in toxicity. mdpi.comnih.gov Research has identified several key structural features of the trichothecene skeleton that are essential for their toxic effects. The 12,13-epoxide ring and the double bond between carbons C-9 and C-10 are considered critical; removal of these features leads to a complete loss of toxicity. mdpi.commdpi.comresearchgate.net

These relationships, summarized in the table below, allow researchers to infer the necessary pharmacophore—the spatial arrangement of essential features—for interaction with a biological target, even without explicit knowledge of the receptor's structure.

Table 1: Influence of Functional Groups on Trichothecene Toxicity

| Structural Position | Functional Group | Effect on Toxicity | Citation |

|---|---|---|---|

| C-9/C-10 | Double Bond | Essential for activity | mdpi.commdpi.com |

| C-12/C-13 | Epoxide Ring | Essential for activity | mdpi.commdpi.comresearchgate.net |

| C-3 | Hydroxyl (-OH) | Enhances activity | mdpi.comresearchgate.net |

| C-3 | Acetoxy (-OAc) | Decreases activity (vs. -OH) | mdpi.com |

| C-4 | Acetoxy (-OAc) | Higher activity | mdpi.com |

| C-4 | Hydroxyl (-OH) | Lower activity (vs. -OAc) | mdpi.com |

| C-15 | Acetoxy (-OAc) | Higher activity | mdpi.com |

| C-15 | Hydroxyl (-OH) | Decreases activity (vs. -OAc) | mdpi.com |

Receptor-Based Approaches

Receptor-based, or structure-based, approaches utilize the three-dimensional structure of the biological target to understand ligand binding. acs.orgmdpi.com For trichothecenes like this compound, the primary molecular target is the ribosome. researchgate.net By inhibiting protein synthesis, these mycotoxins exert their cytotoxic effects. mdpi.comresearchgate.net

Studies involving molecular docking and dynamics simulations have provided insights into the binding interactions between trichothecenes and the ribosome. researchgate.netmdpi.com These computational methods show that the key toxic elements, such as the oxygen in the 12,13-epoxide ring and the C-3 hydroxyl group, form specific interactions, including hydrogen bonds and nonpolar pi-stacking interactions, with the 25S ribosomal RNA (rRNA). researchgate.net These interactions induce conformational changes in the rRNA, providing a structural basis for the observed SAR. researchgate.net

Machine Learning and Artificial Intelligence in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comljmu.ac.uk For mycotoxins, QSAR models are developed to predict various toxic endpoints. mdpi.comljmu.ac.uk The process involves several key steps: building a dataset of compounds with known activity, calculating molecular descriptors for each compound, and then using ML algorithms to create and validate a predictive model. acs.org

Molecular descriptors are numerical values that characterize the constitutional, topological, geometric, and electronic properties of a molecule. acs.orgljmu.ac.uk Studies on trichothecenes have shown that descriptors related to electronegativity and various 2D topological features contain important information linked to cytotoxicity and phytotoxicity. ljmu.ac.uk

Machine Learning Algorithms in Mycotoxin Research

A variety of ML algorithms are employed in mycotoxin research, including both supervised and unsupervised methods. acs.org Supervised learning models like Random Forests (RF), Artificial Neural Networks (ANNs), and Support Vector Machines (SVMs) are trained on labeled data (i.e., mycotoxins with known toxicity levels) to classify new compounds or predict their potency. cam.ac.ukacs.orgmdpi.com

Artificial Neural Networks (ANNs): These models, inspired by the human brain, are effective at identifying complex patterns in data. ANNs have been used to predict mycotoxin contamination levels in crops and have shown high accuracy in classifying mycotoxin toxicity. mdpi.commdpi.comsgs.com One study employing an ANN model to predict the lipid peroxidation activity of 70 mycotoxins achieved a 100% correct classification rate. mdpi.com

Random Forest (RF): This is an ensemble method that builds multiple decision trees and merges their outputs to get a more accurate and stable prediction. RF models have proven to be robust for predicting mycotoxin toxicity based primarily on structural features. acs.org

Support Vector Machines (SVMs): SVMs are used for classification tasks by finding the hyperplane that best separates different classes of data points. cam.ac.ukmdpi.com

Synthetic and Semi Synthetic Methodologies

Strategies for Total Synthesis of Deacetylanguidin

The total synthesis of trichothecenes is a formidable challenge due to their densely functionalized and stereochemically rich structure, including the tricyclic core and the reactive 12,13-epoxide ring. While a specific total synthesis exclusively targeting this compound is not extensively documented in publicly available literature, the general strategies developed for other trichothecenes like anguidine, verrucarol, and T-2 tetraol provide a blueprint for its potential synthesis digitellinc.compsu.edugla.ac.ukacs.org.

Key strategic elements in the total synthesis of the trichothecene (B1219388) skeleton typically involve:

Construction of the cis-fused AB ring system: A common approach is the use of a Diels-Alder cycloaddition to establish the cis-fused decalin core psu.edugla.ac.uk.

Formation of the C ring: Intramolecular aldol (B89426) reactions or other cyclization strategies are employed to form the five-membered C ring onto the AB ring system psu.edugla.ac.uk.

Stereocontrolled introduction of oxygen functionalities: The multiple hydroxyl groups on the trichothecene scaffold must be introduced with precise stereocontrol. This is often achieved through substrate-directed reactions, leveraging the existing stereocenters of the molecule mdpi.comnih.gov.

Installation of the 12,13-epoxide: The epoxide is a crucial feature for the biological activity of trichothecenes and is often installed in the later stages of the synthesis due to its reactivity wikipedia.org.

A representative, though generalized, retrosynthetic analysis for a trichothecene like this compound would disconnect the molecule into key building blocks, highlighting the major synthetic challenges.

Table 1: Key Retrosynthetic Disconnections for a Generic Trichothecene Core

| Disconnection Point | Precursor Fragments | Key Transformation | Reference |

| C-ring formation | Bicyclic AB-ring system with appropriate side chains | Intramolecular Aldol Cyclization | psu.edugla.ac.uk |

| AB-ring system | Acyclic or monocyclic precursors | Diels-Alder Cycloaddition | psu.edugla.ac.uk |

| Epoxide formation | Alkene precursor | Epoxidation (e.g., with m-CPBA) | psu.edu |

| Hydroxyl group installation | Ketone or enone precursors | Stereoselective Reduction/Oxidation | mdpi.comnih.gov |

The synthesis of trichodiene (B1200196), the biogenetic precursor to all trichothecenes, has also been a target of total synthesis, providing an alternative entry point to the trichothecene skeleton acs.org.

Methods for Partial Synthesis and Derivatization

Partial synthesis, or semi-synthesis, starting from a readily available natural trichothecene is an attractive and often more practical approach for obtaining specific analogues like this compound. Anguidine (diacetoxyscirpenol), which differs from this compound only by the presence of an additional acetyl group at the C-3 position, is a logical starting material for the partial synthesis of this compound.

A common strategy for the interconversion of trichothecenes is the selective hydrolysis or acylation of the hydroxyl groups. For instance, the partial synthesis of calonectrin and deoxynivalenol (B1670258) has been successfully demonstrated starting from anguidine psu.edursc.org.

Table 2: Potential Partial Synthesis Route from Anguidine to this compound

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| Anguidine (Diacetoxyscirpenol) | Selective enzymatic or mild chemical hydrolysis | This compound | Deacetylation at C-3 |

Derivatization of this compound is primarily performed for analytical purposes, particularly for gas chromatography (GC) where the volatility and thermal stability of the analyte are crucial. The hydroxyl groups of trichothecenes are typically derivatized to form more volatile esters or ethers.

Common derivatization techniques include:

Acetylation: Using reagents like acetic anhydride (B1165640) to convert hydroxyl groups to acetate (B1210297) esters optica.org.

Trifluoroacetylation: Using trifluoroacetic anhydride (TFAA), which yields highly electron-capturing derivatives suitable for electron capture detection (ECD) in GC vscht.cz.

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

These derivatization methods are essential for the sensitive and specific detection of this compound in complex matrices such as food and feed samples unav.edunih.govacs.org.

Stereoselective Synthesis Considerations

The stereoselective synthesis of the trichothecene core is a central challenge in any total synthesis effort. This compound possesses multiple stereocenters, and their correct relative and absolute configuration is critical for its biological activity.

Key stereochemical considerations in the synthesis of the trichothecene skeleton include:

Control of the AB ring fusion: The cis-fusion of the A and B rings is a defining feature and is often established early in the synthesis, for example, through an endo-selective Diels-Alder reaction clockss.org.

Stereochemistry of the C ring substituents: The hydroxyl groups at C-3 and C-4 must be installed with the correct stereochemistry. This is often achieved through substrate-controlled reactions where the existing stereocenters of the AB ring system direct the approach of reagents mdpi.com. For example, the Luche reduction of the C-8 carbonyl group in type B trichothecenes has been shown to proceed with high stereoselectivity mdpi.comnih.gov.

Epoxide stereochemistry: The 12,13-epoxide is typically formed on the less hindered face of the precursor alkene, leading to the natural stereoisomer.

The development of asymmetric syntheses for trichothecenes, such as the synthesis of (-)-verrucarol, often employs chiral starting materials or enantioselective catalysts to establish the initial stereocenters, which then guide the stereochemical outcome of subsequent reactions digitellinc.com.

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods offer mild and highly selective alternatives to traditional chemical synthesis. While the complete enzymatic synthesis of the this compound core has not been reported, biocatalysis has been explored for the modification and detoxification of trichothecenes.

Glycosylation: Plant UDP-glucosyltransferases (UGTs) have been identified that can glycosylate the hydroxyl groups of trichothecenes. For example, a rice UGT has been shown to conjugate deoxynivalenol, nivalenol, and HT-2 toxin at the C-3 hydroxyl group cabidigitallibrary.org. This enzymatic approach could potentially be used to synthesize glycosylated derivatives of this compound.

Deacetylation/Acetylation: The biosynthesis of trichothecenes involves a series of enzymatic oxygenations and acylations plos.orgnih.govmdpi.com. The enzymes responsible for these steps, such as acetyltransferases, could theoretically be harnessed for the specific acetylation or deacetylation of trichothecene precursors.

Detoxification: Some microorganisms have evolved enzymes capable of degrading trichothecenes. For example, de-epoxidase enzymes can open the 12,13-epoxide ring, which is essential for toxicity wikipedia.org. While this is a degradative process, understanding these enzymes could inspire the development of biocatalysts for specific transformations.

The field of biocatalysis for trichothecene synthesis is still developing, but it holds promise for the clean and efficient production of these complex molecules and their derivatives cabidigitallibrary.orgtuwien.at.

Development of Novel Synthetic Pathways for Analogues

The synthesis of analogues of this compound and other trichothecenes is crucial for structure-activity relationship (SAR) studies and for the development of potential therapeutic agents with reduced toxicity.

Novel synthetic pathways often focus on modifying key functional groups of the trichothecene skeleton:

Modification of the 12,13-epoxide: Given the role of the epoxide in toxicity, analogues with altered or replaced epoxide rings are of significant interest. For example, analogues where the epoxide is replaced with a cyclopropane (B1198618) ring have been synthesized acs.org.

Varying the substitution pattern: Partial synthesis allows for the modification of the hydroxyl and acetyl groups on the trichothecene core, leading to a wide range of analogues with different properties psu.edursc.orggla.ac.uk.

Synthesis of complex analogues: The partial synthesis of novel trichothecene homologues, such as those with a methyl group at the C-13 position, has been explored to probe the steric and electronic requirements for biological activity gla.ac.uk.

The development of more efficient and convergent total synthesis routes will also facilitate the production of a wider variety of structurally diverse analogues that are not accessible from natural precursors digitellinc.comresearchgate.net.

Biological Target Identification and Validation Research

Experimental Methodologies for Target Identification

A range of experimental techniques can be used to identify the direct binding partners of Deacetylanguidin within the complex cellular environment. nih.gov These methods can be broadly categorized into biochemical, genetic, and chemical biology approaches.

Biochemical and Biophysical Techniques (e.g., Affinity Chromatography, Proteomics)

Biochemical and biophysical methods are direct approaches that aim to isolate and identify proteins that physically interact with this compound. nih.gov

Affinity Chromatography: This is a powerful technique for isolating target proteins based on their specific binding affinity to an immobilized ligand. nih.govbio-rad.comthermofisher.com In the context of this compound, the compound would first be chemically modified to allow for its immobilization onto a solid support, such as chromatography beads. This "baited" resin is then incubated with a complex mixture of proteins, typically a cell lysate. Proteins that bind to this compound will be captured on the resin, while non-binding proteins are washed away. thermofisher.comdrughunter.com The bound proteins can then be eluted and identified using mass spectrometry-based proteomics. nih.govnih.gov This approach not only helps in identifying primary targets but can also reveal components of larger protein complexes that interact with the target protein. nih.gov

Proteomics: Proteomics plays a central role in analyzing the proteins captured through techniques like affinity chromatography. researchgate.net Mass spectrometry (MS) is the cornerstone of modern proteomics, allowing for the high-throughput identification and quantification of proteins. nih.govresearchgate.net In a typical workflow, the eluted proteins from an affinity chromatography experiment are digested into smaller peptides, which are then analyzed by MS to determine their amino acid sequences. These sequences are then matched against a protein database to identify the corresponding proteins. nih.gov Quantitative proteomic approaches can further be used to compare the abundance of proteins captured in the presence of the active compound versus a negative control, helping to distinguish specific binders from non-specific contaminants. nih.gov

Table 1: Key Biochemical and Biophysical Techniques for this compound Target Identification

| Technique | Principle | Application to this compound | Information Gained |

| Affinity Chromatography | Separation based on specific binding of a target protein to an immobilized ligand (this compound). nih.govbio-rad.comthermofisher.com | This compound is immobilized on a solid support to capture its binding partners from cell extracts. drughunter.com | Identification of proteins that directly bind to this compound. |

| Proteomics (Mass Spectrometry) | Identification and quantification of proteins by analyzing their peptide fragments. nih.govresearchgate.net | Analysis of proteins eluted from affinity chromatography to identify this compound's binding partners. nih.gov | Comprehensive list of potential protein targets and their relative abundance. |

Genetic Screens (e.g., CRISPR-based approaches)

Genetic screens offer a powerful and unbiased way to identify genes that modulate cellular sensitivity to a compound, thereby pointing to its potential targets or pathways. nih.gov

CRISPR-based approaches: The advent of CRISPR-Cas9 technology has revolutionized functional genomics and target identification. biocompare.com Genome-wide CRISPR screens can be performed to systematically knock out or alter the expression of every gene in a cell population. sellerslab.orgrevvity.com These cells are then treated with this compound, and changes in cell viability or other phenotypes are monitored. Genes whose knockout confers resistance or hypersensitivity to the compound are considered strong candidates for being involved in its mechanism of action. nih.govrevvity.com For example, if knocking out a specific gene renders cells resistant to this compound-induced cell death, it suggests that the protein encoded by that gene is either the direct target or a critical component of the pathway through which the compound exerts its effect. nih.gov Combinatorial CRISPR screens can further explore the complexities of cancer genomes to identify potential therapeutic targets. crisprmedicinenews.com

Table 2: CRISPR-Based Screening for this compound Target Identification

| Approach | Description | Expected Outcome for this compound |

| CRISPR Knockout (KO) Screen | A pooled library of guide RNAs targeting all genes in the genome is introduced into cells to create a population of knockout mutants. revvity.com | Identification of genes whose loss-of-function leads to resistance or increased sensitivity to this compound. |

| CRISPR Interference (CRISPRi) | A modified Cas9 protein is used to repress the transcription of target genes without altering the DNA sequence. nih.gov | Identification of genes whose reduced expression affects cellular response to this compound. |

| CRISPR Activation (CRISPRa) | A modified Cas9 protein is used to increase the transcription of target genes. nih.gov | Identification of genes whose overexpression alters sensitivity to this compound. |

Photoaffinity Labeling and Covalent Labeling Strategies

These chemical biology techniques are designed to create a covalent bond between a small molecule and its target protein, facilitating its identification. nih.gov

Photoaffinity Labeling: This method involves synthesizing a derivative of this compound that incorporates a photoreactive group. nih.govenamine.net This "photo-probe" is introduced to cells or cell lysates, where it binds to its target(s). nih.gov Upon exposure to UV light, the photoreactive group is activated and forms a stable, covalent bond with the nearest amino acid residues of the binding protein. nih.govnih.gov The covalently labeled protein can then be isolated and identified using proteomics. This technique is particularly useful for capturing transient or low-affinity interactions. nih.gov Common photoreactive moieties include diazirines, benzophenones, and aryl azides. enamine.net

Covalent Labeling Strategies: While photoaffinity labeling is a prominent example, other covalent labeling strategies can also be employed. These often rely on incorporating a reactive functional group into the this compound structure that can form a covalent bond with specific nucleophilic residues on the target protein under physiological conditions.

Computational Target Prediction

Computational methods serve as a valuable starting point for generating hypotheses about a compound's potential targets, which can then be experimentally validated. nih.govnih.gov

These in silico approaches leverage large biological and chemical databases to predict interactions. mdpi.comescholarship.org Methods can be broadly classified as ligand-based or structure-based. Ligand-based methods compare the chemical structure of this compound to libraries of compounds with known protein targets. nih.gov The principle is that structurally similar molecules are likely to bind to similar targets. mdpi.com Structure-based methods, on the other hand, use the three-dimensional structure of potential target proteins to computationally "dock" this compound into their binding sites and predict the binding affinity. nih.gov The development of comprehensive benchmarks and large-scale biomedical networks is improving the accuracy and predictive power of these computational models. escholarship.orgplos.org

Approaches for Target Validation

Once potential targets for this compound are identified, it is essential to validate that they are indeed responsible for the compound's biological effects. slideshare.netsitoolsbiotech.com

Gene Silencing and Knock-out/Knock-in Studies

Genetic manipulation of the identified target gene is a cornerstone of target validation. sitoolsbiotech.comnih.gov

Gene Silencing (RNA interference): RNA interference (RNAi) is a widely used technique to transiently reduce the expression of a specific gene (gene knockdown). nih.govlicorbio.com This is typically achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene, leading to its degradation. news-medical.net If silencing the identified target gene mimics the phenotypic effects of this compound treatment, it provides strong evidence that the gene is on-target. Conversely, if knocking down the target gene prevents the effects of this compound, it further validates the target. licorbio.com

Knock-out/Knock-in Studies: For more definitive validation, gene knockout or knock-in models can be generated. licorbio.comnews-medical.net A knockout model involves permanently deleting the gene encoding the putative target protein. news-medical.net If the knockout cells or organisms are resistant to this compound, it strongly supports the hypothesis that the deleted gene is the primary target. Knock-in studies involve replacing the endogenous gene with a mutated version that is predicted to be resistant to this compound binding. If the knock-in cells show resistance to the compound while the wild-type cells remain sensitive, it provides very strong evidence for a direct binding interaction. nih.gov

In Vitro and Cellular Model Systems for Target Research

The study of this compound's interaction with its biological target is facilitated by a variety of in vitro and cellular model systems. These models are essential for characterizing the compound's mechanism of action and for understanding the cellular consequences of ribosome inhibition.

In Vitro Model Systems

Cell-free protein synthesis systems are a primary tool for directly investigating the inhibitory effect of this compound on translation. promega.com These systems, commonly prepared from rabbit reticulocyte lysates or wheat germ extracts, contain the necessary molecular machinery for protein synthesis, including ribosomes, tRNAs, and translation factors. promega.comjenabioscience.com In these assays, a reporter mRNA (e.g., luciferase) is added, and the amount of protein produced is measured. The addition of an inhibitor like this compound allows for the direct quantification of its effect on translation.

The table below summarizes typical components and readouts of such an in vitro assay.

| Component/Parameter | Description | Example |

| Translation System | Lysate containing functional ribosomes and translation factors. | Rabbit Reticulocyte Lysate, Wheat Germ Extract. promega.com |

| mRNA Template | Messenger RNA encoding a readily detectable protein. | Luciferase mRNA, Green Fluorescent Protein (GFP) mRNA. nih.gov |

| Inhibitor | The compound being tested. | This compound. |

| Detection Method | Method to quantify the amount of synthesized protein. | Luminescence measurement for luciferase, fluorescence for GFP. nih.govnih.gov |

| Endpoint | A quantitative measure of inhibitory activity. | IC50 (the concentration of inhibitor that reduces protein synthesis by 50%). |

Research on various trichothecenes using these systems has demonstrated their potent, dose-dependent inhibition of protein synthesis. microbialcell.com

Cellular Model Systems

To understand the effects of this compound in a more complex biological environment, researchers utilize various eukaryotic cell lines. These cellular models allow for the investigation of not only protein synthesis inhibition but also the downstream cellular consequences, providing a more comprehensive picture of the compound's biological activity.

The effects of this compound in cellular models can be assessed using a range of techniques, including the use of functional probes that report on specific cellular states. fluorofinder.com For example, the incorporation of labeled amino acids into newly synthesized proteins can be measured to quantify the extent of protein synthesis inhibition directly within the cell. Furthermore, probes for apoptosis, such as those that detect caspase activity or changes in mitochondrial membrane potential, can be used to validate the induction of programmed cell death following treatment with the compound. fluorofinder.com

The following table outlines common cellular assays used to study the effects of protein synthesis inhibitors like this compound.

| Assay Type | Cellular Process Measured | Typical Readout/Method |

| Protein Synthesis Inhibition | Rate of new protein synthesis. | Measurement of incorporated radiolabeled amino acids (e.g., 35S-methionine) or fluorescent amino acid analogs. tavernarakislab.gr |

| Cell Viability/Cytotoxicity | Overall cell health and death. | MTT assay, trypan blue exclusion. |

| Apoptosis Induction | Programmed cell death pathways. | Caspase activity assays, Annexin V staining, TUNEL assay. fluorofinder.com |

| Cell Cycle Analysis | Progression through the phases of the cell cycle. | Flow cytometry of DNA content (e.g., using propidium (B1200493) iodide). |

| Ribotoxic Stress Response | Activation of stress-related signaling pathways. | Western blotting for phosphorylated forms of MAP kinases (e.g., JNK, p38). t3db.ca |

Through the use of these in vitro and cellular systems, this compound is confirmed as a potent inhibitor of the eukaryotic ribosome, making it a powerful tool for research into the intricate processes of protein synthesis and its regulation of cellular fate.

Advanced Research Perspectives and Future Directions

High-Throughput Screening and Chemical Probe Development

The unique chemical scaffold of deacetylanguidin presents an intriguing starting point for the discovery of novel therapeutic agents. High-throughput screening (HTS) methodologies, which allow for the rapid testing of thousands to millions of compounds, are pivotal in this endeavor. bmglabtech.comevotec.comwikipedia.org HTS can be employed to screen libraries of this compound analogs or other small molecules to identify compounds that either mimic, enhance, or antagonize its biological effects. bmglabtech.com For instance, fluorogenic assays are commonly used in HTS to identify inhibitors of enzymes like histone deacetylases (HDACs), a potential target class for trichothecenes. nih.gov

Building on HTS hits, the development of chemical probes based on the this compound structure is a crucial next step. A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein target. mdpi.comkoehlerlab.org These probes typically consist of three key components: a reactive group for covalent binding, a linker, and a reporter tag for detection. chemicalprobes.org The development of this compound-based probes could facilitate the identification and validation of its direct molecular targets, shedding light on its mechanism of action. This approach has been successfully used to create probes for a variety of enzymes, including those involved in cancer. jmatonline.com

Table 1: Key Considerations in HTS and Chemical Probe Development for this compound

| Research Area | Key Objectives | Methodologies | Potential Outcomes |

| High-Throughput Screening | Identify novel modulators of this compound's activity. Discover new biological targets. | Cell-based viability assays, reporter gene assays, enzymatic assays (e.g., HDAC inhibition). bmglabtech.comnih.gov | Identification of new lead compounds for drug development. Elucidation of novel signaling pathways affected by this compound. |

| Chemical Probe Development | Identify direct binding partners of this compound. Visualize the subcellular localization of its targets. | Synthesis of this compound analogs with reactive groups and reporter tags. Affinity chromatography, fluorescence microscopy. mdpi.comchemicalprobes.org | Definitive identification of this compound's molecular targets. A deeper understanding of its mechanism of action at a molecular level. |

Integration of Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)

To gain a holistic understanding of the cellular response to this compound, the integration of various "omics" technologies is indispensable. These approaches provide a global snapshot of changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) following treatment with the compound.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes and signaling pathways are activated or repressed by this compound. nih.govfrontiersin.org For example, transcriptomic analysis of cells treated with drug combinations has been used to understand synergistic effects, a strategy that could be applied to this compound in combination with other anti-cancer agents. elifesciences.org Single-cell transcriptomic analysis could further dissect the heterogeneity of cellular responses to the toxin. nih.gov

Proteomics allows for the large-scale analysis of proteins and their post-translational modifications. This can help identify proteins whose expression levels or modification states are altered by this compound, providing direct clues to its targets and downstream effects.

Metabolomics , the comprehensive analysis of metabolites in a biological system, can uncover metabolic pathways perturbed by this compound. nih.govsemanticscholar.org Studies on other mycotoxins have already demonstrated the power of metabolomics in revealing alterations in lipid and amino acid metabolism. mdpi.comfrontiersin.org Such analyses could pinpoint metabolic vulnerabilities that could be exploited for therapeutic purposes.

Table 2: Application of Omics Technologies to this compound Research

| Omics Technology | Research Question | Expected Insights |

| Transcriptomics | Which genes are differentially expressed upon this compound treatment? | Identification of affected signaling pathways (e.g., apoptosis, cell cycle control). nih.govelifesciences.org |

| Proteomics | Which proteins show altered expression or post-translational modifications? | Discovery of direct and indirect protein targets. Understanding of post-translational regulatory networks. |

| Metabolomics | How does this compound alter the cellular metabolic profile? | Identification of perturbed metabolic pathways (e.g., energy metabolism, biosynthesis). mdpi.comfrontiersin.org |

Understanding Resistance Mechanisms to this compound Activity

The development of resistance is a major obstacle in cancer chemotherapy and antimicrobial treatments. nih.gov Understanding the mechanisms by which cells or organisms become resistant to this compound is crucial for its potential therapeutic application. Resistance can arise through various mechanisms, including altered drug targets, increased drug efflux, and activation of pro-survival pathways. frontiersin.orgmdpi.com

A key mechanism of resistance to trichothecenes, such as trichothecin, in the producing fungi involves ribosomal methylation. nih.gov This modification of the ribosome, the target of protein synthesis inhibitors, prevents the drug from binding effectively. nih.govnih.gov It is plausible that similar mechanisms could confer resistance to this compound in other organisms.

In the context of cancer, resistance to apoptosis (programmed cell death) is a common theme. mdpi.com this compound is known to induce apoptosis, and therefore, cancer cells could develop resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic factors. glpbio.com Furthermore, tumor cells can evade immunotherapy through the formation of unique cell-in-cell structures that are resistant to killing. elifesciences.org Investigating whether this compound treatment could be bypassed by such mechanisms is an important area for future research.

Development of New Bioanalytical Methods for Detection and Quantification

Accurate and sensitive detection and quantification of this compound in various matrices, such as agricultural commodities, food products, and biological samples, are essential for both food safety and pharmacological studies. While traditional methods exist, there is a continuous need for the development of new and improved bioanalytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of mycotoxins due to its high sensitivity, specificity, and versatility. mdpi.comnih.govcreative-proteomics.commeasurlabs.com The development of robust and validated LC-MS/MS methods is crucial for the reliable quantification of this compound in complex samples. cuny.edu These methods often involve a simple sample preparation step followed by chromatographic separation and mass spectrometric detection. mdpi.comnih.gov

Future developments in this area may focus on:

Miniaturization and high-throughput analysis: To increase sample throughput and reduce costs.

Development of novel sample preparation techniques: To improve extraction efficiency and remove matrix interferences.

Multiplexing capabilities: To simultaneously detect and quantify this compound along with other mycotoxins or relevant biomarkers. nih.gov

Exploration of Novel Biological Activities and Therapeutic Hypotheses

Beyond its well-established cytotoxic and protein synthesis inhibitory effects, this compound and its derivatives may possess other, as-yet-undiscovered biological activities. Exploring these novel activities could open up new therapeutic avenues.

One promising area is immunomodulation . Some natural compounds have been shown to modulate the immune system, which can be beneficial in the treatment of various diseases, including cancer and inflammatory disorders. nih.govnih.gov There is evidence to suggest that trichothecenes can have immunomodulatory effects. knowthecause.com Further investigation into the specific effects of this compound on immune cells and signaling pathways is warranted.

The formulation of novel therapeutic hypotheses is another critical direction. This involves identifying potential new diseases or conditions where this compound's mechanism of action could be beneficial. For example, given its potential to inhibit histone deacetylases, it could be explored for its efficacy in neurological disorders where HDACs are implicated. nih.gov The development of computational models and the use of systems biology approaches can aid in generating and prioritizing such hypotheses.

Q & A

Q. What established methodologies are recommended for characterizing the structural properties of Deacetylanguidin?

To elucidate this compound’s molecular structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for atomic-level resolution of functional groups) and high-resolution mass spectrometry (HR-MS) (for molecular weight confirmation). Cross-referencing with X-ray crystallography can resolve ambiguities in stereochemistry, while infrared (IR) spectroscopy validates bond vibrations . For purity assessment, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection is critical. These methods should adhere to protocols described in peer-reviewed studies to ensure reproducibility .

Q. What synthetic protocols are commonly used for this compound in laboratory settings?

this compound synthesis typically involves multi-step organic reactions , starting with precursor molecules like acylated derivatives. Key steps include:

- Deprotection reactions (e.g., acid- or base-catalyzed deacetylation).

- Purification via column chromatography (normal or reverse-phase) to isolate intermediates.

- Final characterization using NMR and HR-MS to confirm structural fidelity. Experimental protocols must detail solvent systems, reaction temperatures, and catalyst concentrations to enable replication. For novel analogs, computational modeling (e.g., DFT calculations) can predict reaction pathways .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Reproducibility requires standardized cell culture conditions (e.g., passage number, media composition) and dose-response curves with triplicate measurements. Use positive controls (e.g., known inhibitors) to validate assay sensitivity. For in vitro studies, report IC₅₀ values with confidence intervals and adhere to guidelines like the MIAME (Minimum Information About a Microarray Experiment) for omics data .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

Contradictions often arise from variability in experimental models (e.g., cell lines vs. primary cells) or differences in compound solubility . To resolve these:

- Conduct meta-analyses of existing data, stratifying results by assay type (e.g., enzymatic vs. cellular).

- Perform head-to-head comparative studies under controlled conditions, using standardized reagents.

- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What experimental strategies optimize this compound’s stability in physiological conditions?

Stability can be enhanced through:

- Formulation studies (e.g., encapsulation in liposomes or cyclodextrins).

- pH-dependent stability assays to identify degradation thresholds.

- Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Quantify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and model decay kinetics using Arrhenius equations .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action (MoA)?

A robust MoA study integrates:

- Target identification : Use affinity chromatography or thermal proteome profiling (TPP) to isolate binding partners.

- Pathway analysis : Apply CRISPR-Cas9 knockouts or RNA interference to validate target relevance.

- Computational docking : Predict ligand-target interactions using molecular dynamics simulations (e.g., GROMACS). Cross-validate findings with transcriptomic (RNA-seq) and proteomic (SILAC) datasets .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between studies and Cohen’s kappa for categorical data consistency .

- Experimental Design : For dose-response studies, follow Hill slope modeling to distinguish efficacy (Emax) from potency (EC₅₀). Report effect sizes (e.g., Cohen’s d) to contextualize biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.